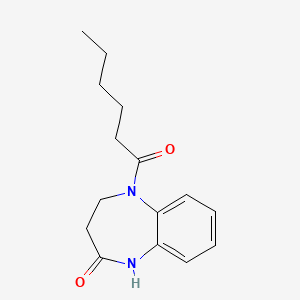
5-hexanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Overview
Description
5-hexanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a chemical compound that belongs to the class of benzodiazepines. It is a synthetic analog of natural benzodiazepines, which are widely used as therapeutic agents for their sedative and anxiolytic effects. The core structure of this compound is a seven-membered diazepine ring fused to a benzene ring, containing two nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hexanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the functionalization of the 1,5-benzodiazepine system. One common method includes the nitration of 1,3,4,5-tetrahydro-1,4-benzodiazepin-2(2H)-one using a mixture of acetic acid and concentrated sulfuric acid . The reaction conditions are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide 5-hexanoyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 5-hexanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the nitration of the diazepine ring can lead to the formation of nitro derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include acetic acid, concentrated sulfuric acid, and potassium nitrate. The reaction conditions are typically controlled to maintain the integrity of the diazepine ring while introducing desired functional groups .
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro and hydroxy derivatives .
Scientific Research Applications
5-hexanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has a wide range of scientific research applications. It is used in the study of benzodiazepine analogs for their potential therapeutic effects, including sedative and anxiolytic properties. Additionally, it is employed in the design and synthesis of new materials within the 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one framework .
Mechanism of Action
The mechanism of action of 5-hexanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets and pathways involved include the modulation of GABAergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. These compounds share a common core structure but differ in their substituents and pharmacological properties .
Uniqueness: What sets 5-hexanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one apart is its unique hexanoyl substituent, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines .
Properties
IUPAC Name |
5-hexanoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-3-4-9-15(19)17-11-10-14(18)16-12-7-5-6-8-13(12)17/h5-8H,2-4,9-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVNEYOALVIOBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1CCC(=O)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-(4-phenylpiperazin-1-yl)quinolin-7-yl]acetamide](/img/structure/B3160590.png)
![4-{[4-(tert-butyl)phenyl]sulfonyl}-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3160600.png)
![1,1,1-Trifluoro-3-[(morpholin-4-yl)amino]propan-2-ol](/img/structure/B3160607.png)
![4-[1-(2-Fluorophenyl)-3-hydroxypropyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B3160611.png)
![O-(4-{2-[(4-methoxyphenyl)sulfanyl]acetyl}-2,6-dimethylphenyl) N,N-dimethylcarbamothioate](/img/structure/B3160620.png)
![6-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B3160627.png)

![2-[2-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3160650.png)
![2-(methylsulfanyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B3160656.png)
![2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione](/img/structure/B3160678.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro-4(1H)-quinolinone](/img/structure/B3160682.png)

![5-nitro-N'-[(1E)-[7-(prop-2-en-1-yloxy)naphthalen-1-yl]methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B3160696.png)
